molecular formula C6H11ClN2O B2934684 (4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride CAS No. 2503209-10-5

(4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride

Cat. No.: B2934684
CAS No.: 2503209-10-5
M. Wt: 162.62
InChI Key: NUYDPOLICUZPJU-UHFFFAOYSA-N
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Description

(4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,2-oxazole (isoxazole) ring substituted with an ethyl group at the 4-position and a methanamine group at the 3-position, forming a hydrochloride salt. This compound is part of a broader class of oxazole-based amines, which are of significant interest in pharmaceutical and agrochemical research due to their structural versatility and bioactivity .

Properties

IUPAC Name

(4-ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-2-5-4-9-8-6(5)3-7;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYDPOLICUZPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CON=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride typically involves the reaction of 4-ethyl-1,2-oxazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-ethyl-1,2-oxazole and methanamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various N-substituted oxazole derivatives.

Scientific Research Applications

(4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₁ClN₂O
  • Molecular Weight : ~162.62 g/mol (calculated from substituents)
  • Structural Features : The 1,2-oxazole core provides a rigid aromatic scaffold, while the ethyl and methanamine groups influence electronic properties and solubility.

Comparison with Structurally Similar Compounds

Oxazole-Based Methanamine Derivatives

These compounds share the 1,2-oxazole core with variations in substituents and substitution patterns, which critically influence their physicochemical and biological properties.

Compound Substituents Molecular Formula Molecular Weight CAS Number Key Features References
(4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride 4-Ethyl, 3-methanamine C₆H₁₁ClN₂O ~162.62 Not explicitly listed Hydrophobic ethyl group enhances lipophilicity; hydrochloride improves stability.
[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine hydrochloride 5-Methoxyphenyl C₁₁H₁₃ClN₂O₂ ~264.69 383861-22-1 Aromatic methoxy group increases π-π stacking potential; used in drug intermediates.
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride 5-Furanyl C₈H₉ClN₂O₂ ~200.62 2645-07-0 Furan substituent introduces electron-rich heterocycle; may enhance metabolic stability.
[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride 5-Fluorophenyl C₁₀H₁₀ClFN₂O ~228.65 Not listed Fluorine atom improves bioavailability and membrane permeability.

Key Observations :

  • Substituent Effects : Aromatic substituents (e.g., methoxyphenyl, fluorophenyl) enhance binding to hydrophobic pockets in biological targets, while alkyl groups (e.g., ethyl) optimize logP values for passive diffusion .
  • Hydrochloride Salts : All analogs are hydrochloride salts, improving solubility in aqueous media and crystallinity for structural characterization .

Oxadiazole and Triazole Analogs

Compounds with alternative heterocyclic cores (e.g., 1,2,4-oxadiazole, triazole) exhibit distinct electronic and steric properties compared to oxazole derivatives.

Compound Core Structure Molecular Formula Molecular Weight CAS Number Key Features References
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride 1,2,4-Oxadiazole C₄H₈ClN₃O 141.58 1042505-40-7 Oxadiazole core offers higher metabolic stability than oxazole; methyl group reduces steric hindrance.
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride 1,2,4-Oxadiazole C₉H₁₀ClN₃O 211.65 1841081-38-6 Extended conjugation via phenyl group enhances UV absorbance; potential for fluorescence-based assays.
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride 1,2,4-Triazole C₅H₁₁ClN₄S 194.68 1559064-02-6 Sulfanyl linker increases polarity; triazole core improves hydrogen-bonding capacity.

Key Observations :

  • Heterocycle Stability : Oxadiazoles are more resistant to hydrolysis than oxazoles due to reduced ring strain and electron-withdrawing effects .
  • Biological Interactions : Triazole derivatives exhibit stronger hydrogen-bonding interactions, making them favorable for enzyme inhibition (e.g., antifungal agents) .

Biological Activity

(4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : (4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride
  • CAS Number : 1784891-43-5
  • Molecular Formula : C7H10ClN3O

The biological activity of (4-Ethyl-1,2-oxazol-3-yl)methanamine is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell growth
AntimicrobialActivity against bacterial strains
Anti-inflammatoryReduction in inflammatory markers

Case Studies and Research Findings

  • Anticancer Activity :
    A study investigated the anticancer properties of (4-Ethyl-1,2-oxazol-3-yl)methanamine in vitro against various cancer cell lines. The compound demonstrated significant cytotoxic effects on MDA-MB-453 cells, a model for luminal androgen receptor-positive breast cancer. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Effects :
    Research indicated that (4-Ethyl-1,2-oxazol-3-yl)methanamine exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .
  • Anti-inflammatory Properties :
    In vivo studies demonstrated that the compound reduced levels of pro-inflammatory cytokines in models of acute inflammation. This suggests a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of (4-Ethyl-1,2-oxazol-3-yl)methanamine plays a crucial role in its biological activity. Variations in the oxazole ring or substituents on the ethyl group can significantly alter its pharmacological profile. For instance, modifications that enhance lipophilicity may improve membrane permeability and bioavailability .

Q & A

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Methodological Answer: Address exothermic reactions by optimizing cooling rates and reactor design. Replace chromatographic purification with crystallization (solvent: ethyl acetate/hexane). Validate batch consistency via DSC (melting point ±2°C) and IR spectroscopy .

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